molecular formula C20H18N2OS B2929265 (2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide CAS No. 304895-54-3

(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B2929265
CAS No.: 304895-54-3
M. Wt: 334.44
InChI Key: PBJQLPMFWQAJAB-VAWYXSNFSA-N
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Description

(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C20H18N2OS and its molecular weight is 334.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research has demonstrated innovative synthesis methods for thiazole derivatives, emphasizing the versatility of these compounds in chemical synthesis. For instance, Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, highlighting the chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. This method introduces a variety of functionalities into the thiazole ring, showcasing the adaptability of thiazole derivatives in chemical syntheses (Kumar, Parameshwarappa, & Ila, 2013).

Anticancer Applications

Thiazole derivatives have been extensively studied for their anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of thiazole derivatives as anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Corrosion Inhibition

Al-amiery et al. (2013) synthesized a novel hydrazinecarbothioamide as a corrosion inhibitor for mild steel in HCl, showcasing the application of thiazole derivatives in corrosion inhibition. The study found that the synthesized compound significantly inhibited corrosion, with efficiency increasing with concentration (Al-amiery, Kadhum, Mohamad, & Junaedi, 2013).

Polymeric Materials

Thiazole derivatives have also been explored in the synthesis of polymeric materials. Yokozawa et al. (2002) synthesized poly(p-benzamide) with a defined molecular weight and low polydispersity, including a block copolymer containing well-defined aramide. This research underscores the utility of thiazole derivatives in creating novel polymeric materials with specific properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Antimicrobial Agents

The antimicrobial properties of thiazole derivatives have been a significant area of research. Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, demonstrating potent antimicrobial activity against various pathogenic strains. This study highlights the potential of thiazole derivatives as effective antimicrobial agents (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Properties

IUPAC Name

(E)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-15-7-9-17(10-8-15)13-18-14-21-20(24-18)22-19(23)12-11-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,21,22,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJQLPMFWQAJAB-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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